molecular formula C8H9ClN2O2 B2541794 Ethyl 2-amino-6-chloronicotinate CAS No. 936344-72-8

Ethyl 2-amino-6-chloronicotinate

Cat. No.: B2541794
CAS No.: 936344-72-8
M. Wt: 200.62
InChI Key: JBNGZIXONGGHIT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has a CAS Number of 936344-72-8 and a molecular weight of 200.62 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H9ClN2O2 . The InChI code for this compound is 1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 200.62 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide (EO) is widely recognized for its sterilizing capabilities, particularly in the development and sterilization of new medical devices. This review discusses the progress in EO sterilization, focusing on its mechanism of action, toxicity, cycle design, and validation. It emphasizes the need for developing mathematical models to integrate lethality, ensuring process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).

Chemical Recycling of Poly(ethylene terephthalate)

This paper explores the chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer soft-drink bottles. It critically reviews techniques like hydrolysis (both alkaline and acid) and glycolysis for recovering terephthalic acid monomer and producing secondary materials. The study also covers the kinetics of these reactions and their potential applications, such as in the production of unsaturated polyester resins or methacrylated oligoesters for coatings and paints, highlighting recycling's role in conserving raw materials and energy (Karayannidis & Achilias, 2007).

Safety and Hazards

Ethyl 2-amino-6-chloronicotinate has a hazard statement of H302, indicating that it may be harmful if swallowed . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

Ethyl 2-amino-6-chloronicotinate is currently used for research purposes. Its future directions could involve further exploration of its properties and potential applications in various fields, including pharmaceuticals and organic materials .

Properties

IUPAC Name

ethyl 2-amino-6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGZIXONGGHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To ethanol (20 mL) were added concentrated sulfuric acid (10 mL) and 2-amino-6-chloro-nicotinic acid (6.3 g, 27 mmol, purity: 75%) described in Manufacturing Example 26-1-1 on an ice bath, which was stirred overnight at 65° C. The reaction mixture was gradually cooled, after which a sodium hydrogencarbonate aqueous solution was added to neutralize the mixture. The precipitated solids were filtered to obtain the title compound (4.1 g, 74%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
74%

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